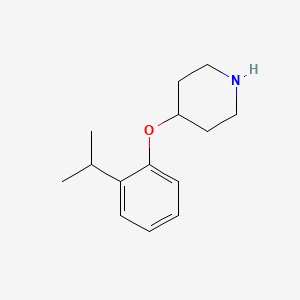

4-(2-Isopropylphenoxy)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical and Medicinal Sciences

The piperidine ring is a cornerstone in drug design, present in numerous FDA-approved drugs. mdpi.com Its structural flexibility allows it to adopt various conformations, enabling it to interact with a wide range of biological targets with high specificity. The incorporation of a piperidine moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nitrogen atom of the piperidine ring can be readily functionalized, providing a convenient handle for the synthesis of diverse libraries of compounds for biological screening. The versatility of the piperidine scaffold is evident in its presence in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. ijnrd.org

Overview of Aryloxy-Piperidine Derivatives in Contemporary Research

The combination of a piperidine ring with an aryloxy group has proven to be a fruitful strategy in the development of new pharmacologically active agents. Aryloxy-piperidine derivatives have been extensively investigated for their potential as modulators of various receptors and transporters in the central nervous system. For instance, research has shown that certain aryloxy-piperidine derivatives exhibit significant affinity for serotonin (B10506) and norepinephrine (B1679862) transporters, making them promising candidates for the development of novel antidepressants. google.com Others have been explored as potential antipsychotics, targeting dopamine (B1211576) and serotonin receptors. The nature and substitution pattern of the aryl ring, as well as the position of the ether linkage on the piperidine ring, are critical determinants of the biological activity of these compounds.

Specific Focus on 4-(2-Isopropylphenoxy)piperidine within Academic Inquiry

While the broader class of aryloxy-piperidine derivatives has been a subject of intense study, specific information on this compound in peer-reviewed academic literature is limited. Its structural isomer, 3-(2-Isopropylphenoxy)piperidine, is documented in chemical databases, and the hydrochloride salt of another isomer, 4-(4-Isopropylphenoxy)piperidine, is commercially available, suggesting academic and industrial interest in this structural motif. bldpharm.comnih.gov

The academic inquiry into this compound is likely situated within the context of structure-activity relationship (SAR) studies of new therapeutic agents. Researchers often synthesize a series of related compounds with variations in the substitution pattern of the aromatic ring to probe the steric and electronic requirements for optimal interaction with a biological target. The 2-isopropyl group on the phenoxy moiety of the title compound introduces a bulky, lipophilic substituent ortho to the ether linkage, which could significantly influence its binding affinity and selectivity for a particular receptor or enzyme.

Given the known activities of related aryloxy-piperidine derivatives, it is plausible that this compound would be investigated for its potential effects on central nervous system targets. The synthesis of this compound would likely follow established synthetic routes for aryloxy-piperidines, such as the Williamson ether synthesis involving the reaction of 4-hydroxypiperidine (B117109) with 1-fluoro-2-isopropylbenzene or a Buchwald-Hartwig amination approach.

Due to the lack of specific published research on this compound, its detailed research findings are not available. However, based on the extensive research on analogous compounds, one can anticipate that its biological profile would be of interest in the fields of neuropharmacology and medicinal chemistry.

Interactive Data Tables

To provide a clearer understanding of the chemical context, the following tables summarize key information.

Table 1: Properties of Piperidine and a Related Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Piperidine | C5H11N | 85.15 | 106 | -9 |

| 4-Isopropyl-piperidine | C8H17N | 127.23 | 167.8 | Not Available |

Data for Piperidine is from PubChem CID 8082 and for 4-Isopropyl-piperidine from Cheméo. chemeo.comnih.gov

Table 2: Examples of Aryloxy-Piperidine Derivatives in Research

| Compound Class | Therapeutic Area of Interest | Key Research Findings |

| 4-Phenoxypiperidines | Antidepressants | Inhibition of serotonin and norepinephrine reuptake. google.com |

| 1-Aryl-4-oxygenated piperidines | Antipsychotics | Modulation of dopamine and serotonin receptors. |

| 4-Oxypiperidine Ethers | Alzheimer's Disease | Dual-target ligands for histamine (B1213489) H3 receptors and cholinesterases. nih.gov |

This table provides a general overview of the research directions for compounds structurally related to this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-propan-2-ylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12/h3-6,11-12,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWDXJHLBOBVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Isopropylphenoxy Piperidine

Strategies for the Construction of the 4-Substituted Piperidine (B6355638) Ring

The piperidine ring, a prevalent nitrogen-containing heterocycle in pharmaceuticals, can be assembled through various synthetic routes. acs.org The formation of a 4-substituted piperidine, the core of the target molecule, is achievable via several key strategies, including cyclization reactions, stereoselective pathways, and emerging sustainable techniques.

Cyclization Approaches for Saturated Heterocycles

The construction of the piperidine ring often relies on intramolecular cyclization reactions. youtube.com A common approach involves the Dieckmann condensation of an appropriately substituted diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone. dtic.mil These 4-piperidones are versatile intermediates that can be further functionalized. For instance, they can be prepared from primary amines and acrylates through an intramolecular Claisen condensation followed by decarboxylation. youtube.com

Another powerful cyclization strategy is the intramolecular reductive amination of dicarbonyl compounds or their precursors. This method can provide access to a variety of substituted piperidines. nih.gov Radical cyclizations also offer a pathway to the piperidine core. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines, with the diastereoselectivity influenced by the choice of radical initiator. nih.gov

The following table summarizes some key cyclization strategies for the synthesis of 4-substituted piperidines:

| Cyclization Strategy | Starting Materials | Key Intermediates/Conditions | Product | Reference |

| Dieckmann Condensation | Di-ester with a nitrogen-containing backbone | Base-catalyzed intramolecular condensation | 4-Piperidone | dtic.mil |

| Intramolecular Claisen Condensation | Primary amine and acrylates | Alkaline conditions | 4-Piperidone | youtube.com |

| Intramolecular Reductive Amination | Dicarbonyl compounds and an amine source | Reducing agent (e.g., NaBH₃CN) | Substituted Piperidine | nih.gov |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Radical initiator (e.g., tributyltin hydride) | 2,4-Disubstituted Piperidine | nih.gov |

Stereoselective and Enantioselective Synthesis Pathways

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several stereoselective and enantioselective methods have been developed for the synthesis of substituted piperidines. Asymmetric hydrogenation of pyridine (B92270) derivatives using chiral catalysts can provide enantiomerically enriched piperidines. nih.gov

Furthermore, diastereoselective additions to chiral piperidine-derived enamines or imines allow for the introduction of substituents with a high degree of stereocontrol. The use of chiral auxiliaries on the nitrogen atom can direct the approach of incoming reagents, leading to the desired stereoisomer. nih.gov For instance, highly stereocontrolled access to trans-3-allyl-4-nitro-alkyl-1,6-disubstituted δ-thiolactams has been achieved, which can be precursors for trans-fused bicyclic 2-piperidinone derivatives. researchgate.net

Sustainable and Mechanochemical Synthesis Techniques

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a promising green alternative. scielo.br While specific examples for the direct mechanochemical synthesis of 4-(2-isopropylphenoxy)piperidine are not extensively documented, the principles of mechanochemistry have been successfully applied to the synthesis of various heterocyclic compounds, including amides and imidazopyridines. scielo.bracs.org These approaches often lead to higher yields, shorter reaction times, and reduced waste generation compared to traditional solution-phase synthesis.

Synthesis of the 2-Isopropylphenoxy Moiety and Linkage Strategies

The synthesis of the target compound also requires the formation of the 2-isopropylphenoxy group and its subsequent attachment to the 4-position of the piperidine ring.

Formation of the Phenoxy Intermediate

The synthesis of the 2-isopropylphenoxy moiety typically begins with the preparation of 2-isopropylphenol (B134262). sigmaaldrich.comchemicalbook.comnih.gov This can be achieved through the isopropylation of phenol (B47542) using an alkylating agent like isopropanol (B130326) in the presence of an acid catalyst. acs.org The reaction often produces a mixture of ortho- and para-isomers, which can be separated by distillation. google.com

The following table outlines a typical synthesis of 2-isopropylphenol:

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Phenol Isopropylation | Phenol, Isopropanol | Amorphous aluminosilicate (B74896) catalyst | 2-Isopropylphenol and 4-Isopropylphenol |

Etherification and Nucleophilic Substitution Reactions for Phenoxy-Piperidine Linkage

The crucial C-O bond formation between the 2-isopropylphenol and the 4-hydroxypiperidine (B117109) precursor is commonly achieved through etherification reactions. The Williamson ether synthesis, a classic method, involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine ring.

A highly effective and widely used method for this transformation is the Mitsunobu reaction. organic-chemistry.orgnih.govyoutube.comthieme-connect.de This reaction allows for the coupling of an alcohol (4-hydroxypiperidine) and a pronucleophile (2-isopropylphenol) under mild conditions using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds with inversion of configuration at the alcohol carbon, a key feature for stereocontrolled synthesis. youtube.com

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-O bond formation, although they are more commonly used for C-N bond formation. researchgate.netrsc.orgrsc.orgthieme-connect.com These methods offer a broad substrate scope and good functional group tolerance.

The table below compares common methods for linking the phenoxy and piperidine moieties:

| Reaction | Reagents | Key Features | Reference |

| Williamson Ether Synthesis | 2-Isopropylphenoxide, 4-halo or 4-tosylpiperidine | Strong base required, potential for elimination side reactions | General Knowledge |

| Mitsunobu Reaction | 4-Hydroxypiperidine, 2-Isopropylphenol, PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Coupling (adapted) | 2-Isopropylphenol, 4-halopiperidine, Palladium catalyst, Ligand, Base | Broad scope, functional group tolerance | researchgate.netthieme-connect.com |

Derivatization and Functionalization of the this compound Core Structure

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives. Its chemical reactivity allows for modifications at three primary locations: the piperidine nitrogen, the phenoxy ring, and through the introduction of bridging moieties to create more complex, rigid structures. These modifications are crucial for exploring the structure-activity relationships of these compounds in various chemical and biological contexts.

Modifications on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for functionalization, most commonly through N-alkylation and N-arylation reactions. These transformations introduce a wide range of substituents, altering the steric and electronic properties of the molecule.

N-Alkylation: The nucleophilic nitrogen of the piperidine can be readily alkylated using various alkyl halides (such as bromides or iodides) or other electrophilic reagents. researchgate.net Standard conditions often involve reacting this compound with an alkylating agent in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of solvent can vary, with aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the stoichiometry of the alkylating agent is carefully controlled, and a non-nucleophilic base like potassium carbonate or triethylamine (B128534) may be employed. researchgate.netchemicalforums.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers an alternative route to N-alkylated products, particularly for more complex alkyl groups. sciencemadness.org

Interactive Table: Common Reagents and Conditions for N-Alkylation of Piperidines

| Reagent Class | Specific Example | Base | Solvent | Temperature | Notes |

| Alkyl Halides | Methyl Iodide, Ethyl Bromide, Benzyl Chloride | K₂CO₃, NaHCO₃, Triethylamine | Acetonitrile, DMF, DCM | Room Temp. to 70°C | Slow addition of halide can prevent over-alkylation. researchgate.net |

| Aldehydes/Ketones | Benzaldehyde, Acetone | (none required) | Dichloroethane, Toluene | Room Temp. | Requires a reducing agent (e.g., NaBH(OAc)₃). sciencemadness.org |

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen typically requires metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Chan-Lam reactions are prominent methods for this transformation. Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of the piperidine with a range of aryl halides or triflates. nih.gov Copper-catalyzed Chan-Lam N-arylation provides a complementary method, often utilizing arylboronic acids, arylsilanes, or diaryliodonium salts as the aryl source under milder conditions. researchgate.netrsc.org These reactions have been shown to be effective for a variety of substituted anilines and heterocyclic amines, suggesting their applicability to the this compound core. beilstein-journals.org

Interactive Table: Methodologies for N-Arylation of Amines

| Reaction Name | Catalyst | Aryl Source | Ligand | Base | Solvent |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Aryl Halides (Br, I, Cl), Aryl Triflates | NHC Ligands, Phosphine Ligands | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Chan-Lam N-Arylation | Cu(OAc)₂, CuI | Arylboronic Acids, Arylsilanes, Diaryliodonium salts | (often ligandless) | Et₃N, Pyridine, DIPEA | DMSO, Toluene, DCM |

Substituent Variations on the Isopropyl-Substituted Phenoxy Ring

The aromatic phenoxy ring offers another site for derivatization through electrophilic aromatic substitution reactions. The existing isopropyl and phenoxy ether groups direct incoming electrophiles primarily to the ortho and para positions relative to the activating ether linkage, although steric hindrance from the isopropyl group plays a significant role in regioselectivity. A known derivative, 4-(2-(2-bromo-4-isopropylphenoxy)ethyl)piperidine, confirms that halogenation of the ring is a feasible modification. a2bchem.com

Common transformations could include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid, which can subsequently be reduced to an amino group, providing a handle for further functionalization (e.g., amide formation, diazotization).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the conditions must be chosen carefully to avoid side reactions.

These modifications can significantly impact the electronic properties of the phenoxy ring and introduce new functional groups for further synthetic elaboration.

Introduction of Bridging and Linker Moieties

To create more conformationally constrained analogues, bridging moieties can be introduced to the this compound structure. This involves forming new cyclic systems that incorporate the piperidine ring. While specific examples starting from this compound are not prevalent in the literature, general strategies for creating bridged piperidines are well-documented and applicable. nih.gov These methods often involve intramolecular cyclization reactions of appropriately functionalized piperidines. nih.govnih.gov

For instance, a substituent introduced at the piperidine nitrogen could contain a reactive group (e.g., an alkene or an alcohol) that can undergo a cyclization reaction with a functional group on a side chain at the 4-position of the piperidine ring. The systematic approach of using one- or two-carbon bridges to create bicyclic systems like 2-azanorbornanes or nortropanes has been explored for other piperidine-containing molecules. nih.govgoogle.com These rigidified structures can have significantly different pharmacological profiles due to their fixed conformations.

Advanced Purification and Spectroscopic Characterization Methodologies

The purification and characterization of this compound and its derivatives rely on standard and advanced laboratory techniques to ensure chemical identity and purity.

Purification:

Crystallization: For solid derivatives, recrystallization from a suitable solvent or solvent mixture is a fundamental and effective method for purification. chemrevlett.com The choice of solvent is critical and is often determined empirically to achieve high recovery of pure crystals. chemrevlett.com

Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents (e.g., ethyl acetate (B1210297) and hexane) with polarity optimized to separate the desired product from impurities and starting materials. chemrevlett.com

Supercritical Fluid Chromatography (SFC): SFC is a modern, high-resolution separation technique that can be particularly useful for the purification of complex mixtures and stereoisomers. Derivatization of the piperidine nitrogen or other functional groups can be employed to enhance detection by mass spectrometry (SFC-MS). nih.gov

Spectroscopic Characterization: The structural elucidation of newly synthesized derivatives is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. ¹H NMR provides information on the number and connectivity of protons, with characteristic shifts for the aromatic protons of the phenoxy ring, the isopropyl group, and the protons on the piperidine ring. ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H bond in the parent compound, C-O ether linkages, and any new functional groups introduced during derivatization.

Structure Activity Relationship Sar Studies of 4 2 Isopropylphenoxy Piperidine Derivatives

Fundamental Principles of Structure-Activity Correlation in Aryloxy-Piperidines

Quantitative structure-activity relationship (QSAR) analyses are frequently employed to correlate physicochemical properties with biological activity. For instance, studies on various aryloxy-piperidine derivatives have shown that descriptors such as dipole moment, hydrophobicity, and steric factors are crucial in determining their activity. nih.govfrontiersin.org

Impact of Substituents on Molecular Interactions and Biological Activity

The position of the isopropyl group on the phenoxy ring is a critical determinant of biological activity, primarily due to steric hindrance. When placed at the ortho position, as in 4-(2-isopropylphenoxy)piperidine, the bulky isopropyl group can significantly influence the conformation of the entire molecule. This steric bulk can restrict the rotation of the phenoxy ring, thereby locking the molecule into a specific conformation that may be more or less favorable for binding to a biological target.

For example, in a series of phenyldihydropyrazolones, the introduction of an isopropyl group on the phenyl ring was found to be a key factor influencing their inhibitory activity against Trypanosoma cruzi. frontiersin.org While not a direct analogue, this highlights the general principle that the size and position of alkyl groups can significantly impact biological outcomes. The steric hindrance can also shield the ether linkage from metabolic enzymes, potentially improving the compound's pharmacokinetic profile.

For instance, in a study of spirooxindole derivatives, the presence of a 2,4-dichlorophenyl moiety was associated with the highest cytotoxic activity against certain cancer cell lines. researchgate.net Similarly, the introduction of a trifluoromethyl group, a common non-classical bioisostere, is a well-established strategy to enhance metabolic stability and biological activity. mdpi.com The electronic effects of these substituents can be quantified and correlated with activity through QSAR studies. nih.gov

The following table summarizes the effects of different substituents on the activity of various heterocyclic compounds, illustrating the general principles that can be applied to aryloxy-piperidine derivatives.

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

| Pyridazine-4-R-acetophenones | -CH3 | para (4) | More active than -F or -Cl | mdpi.com |

| Pyridazine-4-R-acetophenones | -Cl | para (4) | Most noxious effect on plantlet growth | mdpi.com |

| Trifluoromethyl-pyrrolo-pyridazines | -CF3 and -Cl | Favorable for antifungal activity | mdpi.com | |

| Spirooxindoles | 2,4-dichlorophenyl | Highest cytotoxic activity | researchgate.net |

Stereochemical Considerations and Conformational Analysis of the Piperidine (B6355638) Ring

The piperidine ring, being a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. acs.org However, the presence of substituents and the nature of the N-substituent can influence the conformational equilibrium. The orientation of the 4-aryloxy group, whether axial or equatorial, can have a profound impact on the molecule's ability to fit into a binding pocket. acs.org

Chirality is another crucial aspect. thieme-connect.comthieme-connect.com The introduction of chiral centers, for instance at the 2- or 3-position of the piperidine ring, can lead to stereoisomers with significantly different biological activities and selectivities. thieme-connect.com This is because biological targets are themselves chiral, and one enantiomer may have a much higher affinity for the target than the other. Structure-activity relationship studies have shown that introducing a substituent at the 2-position of the piperidine ring can enhance aqueous solubility. thieme-connect.com

Molecular modeling and X-ray crystallography are invaluable tools for studying the conformational preferences and stereochemical features of these molecules. scispace.com These techniques provide detailed insights into the three-dimensional structure of the molecule, which can then be correlated with its biological activity.

Bioisosteric Replacements of the Piperidine Moiety and Their Pharmacological Implications

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The piperidine ring itself is a common feature in many approved drugs. nih.gov

Several bioisosteric replacements for the piperidine ring have been explored. researchgate.netacs.orgenamine.net These include other saturated heterocycles like pyrrolidine (B122466) and azetidine, as well as more constrained bicyclic systems such as 2-azaspiro[3.3]heptane. researchgate.netnih.gov The goal of such replacements is often to alter properties like lipophilicity, basicity, and metabolic stability while maintaining the key interactions with the biological target. researchgate.netblumberginstitute.org

For example, replacing a piperidine ring with a 2-azaspiro[3.3]heptane was shown to reduce lipophilicity. researchgate.net In another instance, the replacement of a piperazine (B1678402) group (a close relative of piperidine) with a dipyrrolidine moiety was explored to generate novel scaffolds. nih.gov

The following table provides a comparison of properties for piperidine and some of its bioisosteres.

| Compound | clogP | logD (7.4) | Metabolic Stability (t1/2, min) | Reference |

| Piperidine derivative (57) | 3.7 | 1.6 | 14 | researchgate.net |

| 2-Azaspiro[3.3]heptane derivative (58) | 3.4 | 1.2 | 31 | researchgate.net |

| 1-Azaspiro[3.3]heptane derivative (59) | 3.4 | 1.0 | 52 | researchgate.net |

These studies demonstrate that even subtle changes to the core heterocyclic structure can have significant pharmacological implications, offering a pathway to fine-tune the properties of a lead compound.

Molecular Interactions and Mechanistic Insights of 4 2 Isopropylphenoxy Piperidine

Elucidating Molecular Target Engagement

The interaction of a ligand with its biological targets is the foundation of its pharmacological profile. For 4-(2-Isopropylphenoxy)piperidine, this engagement is primarily understood through its structural relationship to other well-studied phenoxy-piperidine derivatives.

Receptor Binding Affinities and Subtype Selectivity

The phenoxy-piperidine scaffold is a well-established pharmacophore for sigma (σ) receptors. uniba.itnih.gov These receptors are membrane-bound proteins involved in a variety of cellular functions and are considered important therapeutic targets. nih.gov Research into phenoxyalkylpiperidines demonstrates that this class of compounds consistently exhibits high-affinity binding to the sigma-1 (σ1) receptor subtype. uniba.itchemrxiv.org

Studies on related compounds show that the phenoxy group connected to a piperidine (B6355638) moiety serves as an optimal scaffold for achieving high affinity and selectivity for the σ1 receptor over the σ2 subtype. uniba.it For instance, derivatives with substitutions on the piperidine ring or alterations in the linker between the phenoxy and piperidine groups have been synthesized and evaluated, consistently showing potent σ1 binding. The selectivity for σ1 over σ2 is a crucial aspect, as these subtypes can mediate different physiological effects. nih.gov The affinity of these related ligands is often in the low nanomolar range, indicating a strong interaction with the receptor. uniba.itchemrxiv.org

Table 1: Sigma Receptor Binding Affinities of Representative Phenoxyalkylpiperidines

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 1a (p-chlorophenoxy) | 0.34–1.18 | 52.3 | ~44-154 |

| 1b (p-methoxyphenoxy) | 0.89–1.49 | >100 | >67 |

| Spipethiane | 0.5 | 416 | 832 |

Data derived from studies on structurally related compounds to illustrate the binding profile of the phenoxy-piperidine scaffold. uniba.itnih.gov

Enzyme Interactions and Modulatory Mechanisms

Beyond receptor binding, the piperidine core is a common feature in molecules designed to interact with various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov These enzymes are critical to the regulation of the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are of significant therapeutic interest.

Derivatives of 1-benzylpiperidine (B1218667) have been shown to be potent and highly selective inhibitors of AChE. nih.gov The inhibitory mechanism often involves the ligand binding within the enzyme's active site gorge. Key interactions typically include π-π stacking between the ligand's aromatic rings and tryptophan residues (like Trp86 and Trp286 in AChE), as well as cation-π interactions involving the protonated piperidine nitrogen. researchgate.netnih.gov The selectivity for AChE over BuChE can be substantial, reaching several thousand-fold in some optimized structures. nih.gov

Additionally, certain piperidine-based sigma receptor ligands have been found to modulate the activity of neuronal nitric oxide synthase (nNOS), an enzyme involved in synthesizing the signaling molecule nitric oxide. nih.gov This modulation can occur through indirect mechanisms, such as interfering with the protein-protein interactions necessary for nNOS activation, like its coupling to postsynaptic density-95 (PSD-95). nih.gov

Computational Approaches for Interaction Analysis

Computational chemistry provides powerful tools for predicting and understanding how ligands like this compound interact with biological macromolecules at an atomic level.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. dntb.gov.uaresearchgate.net For piperidine derivatives, docking studies have successfully rationalized their binding affinities for targets like the σ1 receptor and cholinesterases. nih.govresearchgate.net

In simulations involving AChE, the piperidine ring and associated phenyl groups of ligands are shown to form π-π stacking and π-alkyl interactions with key aromatic residues such as TRP286 and TYR341. researchgate.net For sigma receptors, docking models highlight the importance of hydrophobic interactions and a crucial interaction between the basic nitrogen of the piperidine ring and an acidic residue, such as Glu172, in the binding pocket. chemrxiv.org The isopropylphenoxy moiety of the title compound would be expected to engage in significant hydrophobic and van der Waals interactions within the binding sites of its targets.

Molecular Dynamics Simulations for Understanding Binding Dynamics and Conformational Changes

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a view of the system's evolution over time. rsc.org MD simulations are used to assess the stability of the predicted ligand-protein complex and to observe conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the intrinsic electronic properties of a molecule. nih.govresearchgate.net These properties govern its reactivity and ability to form non-covalent interactions. Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. researchgate.net

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (electronegative potential, susceptible to electrophilic attack) and electron-poor regions (electropositive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the oxygen atom of the ether linkage and the nitrogen of the piperidine would be expected to be regions of negative potential, capable of acting as hydrogen bond acceptors. These calculations provide a fundamental basis for understanding the intermolecular forces that drive target engagement. nih.gov

Theoretical Frameworks for Predicting Biological Activity and Target Spectra

Theoretical frameworks are instrumental in modern drug discovery, offering a cost-effective and rapid means to screen vast chemical libraries and to gain insights into the potential biological effects of novel molecules before their actual synthesis and biological evaluation.

Prediction of Activity Spectra for Substances (PASS) Analysis

The PASS software predicts a wide spectrum of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. clinmedkaz.orgclinmedkaz.org The output is a list of potential biological effects, each with a corresponding probability of being active (Pa) and inactive (Pi). This allows researchers to identify promising avenues for further investigation.

While general studies have applied PASS to various piperidine derivatives, highlighting their potential as anticancer, central nervous system-acting, local anesthetic, antiarrhythmic, and antimicrobial agents, no specific PASS analysis data for "this compound" has been published. clinmedkaz.orgclinmedkaz.org Such an analysis would provide a valuable, albeit preliminary, overview of its likely biological activities and potential therapeutic applications.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov These models serve as 3D queries for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar biological activity.

Key features in a pharmacophore model often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For piperidine derivatives, studies have indicated that the presence of aromatic, acceptor, and donor groups is often favorable for certain biological activities, such as farnesyltransferase inhibition. nih.gov

However, a specific pharmacophore model developed from or used to screen for "this compound" has not been reported in the available scientific literature. The development of such a model would require a set of known active and inactive molecules with a similar structural framework to delineate the key features responsible for a particular biological effect.

Advanced Research Applications and Future Directions for 4 2 Isopropylphenoxy Piperidine

Integration into Complex Molecular Systems

The 4-(2-isopropylphenoxy)piperidine moiety has been successfully incorporated into larger, more complex molecular architectures, most notably in the synthesis of novel phthalocyanines. These efforts have led to the development of hybrid compounds with tunable electronic and optical properties, opening new avenues for materials science research.

Researchers have developed synthetic routes to attach 4-(2-isopropylphenoxy) groups to the periphery of phthalocyanine macrocycles. A key step in this process involves a substitution reaction between 2-isopropylphenol (B134262) and 4-nitrophthalonitrile to yield 4-(2-isopropylphenoxy)phthalonitrile. bohrium.com This phthalonitrile precursor then undergoes cyclotetramerization to form the peripherally tetra-substituted phthalocyanine. bohrium.com Various metal ions can be incorporated into the central cavity of the phthalocyanine ring during this process, leading to a range of metallophthalocyanines.

The resulting phthalocyanine compounds bearing 4-(2-isopropylphenoxy) groups have been characterized using a variety of spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, to confirm their molecular structures. iaea.orgrsc.org The presence of the bulky 4-(2-isopropylphenoxy) substituents enhances the solubility of these phthalocyanines in common organic solvents, which is a significant advantage for their processing and characterization. researchgate.net

The UV-Vis absorption spectra of these compounds are characteristic of phthalocyanines, typically showing two main absorption bands: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. nih.gov The exact positions of these bands can be influenced by the central metal ion and the peripheral substituents.

Table 1: Spectroscopic Data for a Representative Phthalocyanine Bearing 4-(2-Isopropylphenoxy) Groups

| Spectroscopic Technique | Characteristic Features |

| FT-IR | Vibrational bands corresponding to the phthalocyanine macrocycle and the 4-(2-isopropylphenoxy) substituent. |

| ¹H NMR | Resonances confirming the presence of aromatic and aliphatic protons of the isopropyl and phenoxy groups. |

| UV-Vis | Intense Q-band absorption in the visible region, characteristic of the phthalocyanine chromophore. |

This table is for illustrative purposes and specific data may vary based on the central metal ion and isomeric purity.

The electrochemical properties of phthalocyanines bearing 4-(2-isopropylphenoxy) groups have been investigated using techniques such as cyclic voltammetry. nih.gov These studies reveal that the compounds undergo reversible redox processes, which are influenced by the central metal ion and the nature of the substituents. iaea.orgnih.gov The electron-donating or withdrawing nature of the peripheral groups can shift the potentials of these redox events. nih.gov

Spectroelectrochemistry, which combines electrochemical and spectroscopic measurements, has been employed to study the changes in the electronic absorption spectra of these phthalocyanines upon oxidation or reduction. iaea.orgresearchgate.net These investigations provide insights into the electronic structure of the electrogenerated species and the nature of the orbitals involved in the redox processes. The ability to tune the electrochemical and optical properties of these hybrid compounds makes them promising candidates for applications in areas such as electrochromic devices and sensors. researchgate.net

Table 2: Electrochemical Data for a Representative Metallophthalocyanine with 4-(2-Isopropylphenoxy) Substituents

| Redox Process | Potential (V vs. reference electrode) |

| First Oxidation | Epa |

| First Reduction | Epc |

| Second Reduction | Epc |

Note: The specific potentials are dependent on the central metal, solvent, and electrolyte system used.

Role in the Development of Targeted Molecular Probes and Chemical Tools

A chemical probe is a small-molecule modulator of a protein's function that enables the study of its role in biochemical, cellular, or in vivo systems. nih.gov High-quality chemical probes are essential for generating meaningful biological data and can serve as starting points for drug discovery programs. nih.gov The piperidine (B6355638) scaffold, a key component of this compound, is a prevalent motif in many pharmaceuticals and bioactive molecules. mdpi.comnih.gov

The unique three-dimensional structure and chemical properties of this compound make it an attractive building block for the design of targeted molecular probes. By modifying the piperidine ring or the phenoxy group, researchers can develop derivatives that selectively interact with specific biological targets. These probes can be used to investigate the function of proteins in their native cellular environment, providing valuable insights into disease mechanisms. nih.gov For instance, the development of chemical probes has been instrumental in understanding the roles of various enzymes and receptors in cellular signaling pathways. nih.gov

Theoretical Pharmacology and Rational Drug Design Paradigms

Rational drug design is an inventive process for discovering new medications based on the knowledge of a biological target. researchgate.net This approach aims to design molecules that are complementary in shape and charge to the biomolecular target with which they interact and therefore bind to it. Rational drug design can be broadly categorized into structure-based drug design and ligand-based drug design. slideshare.net

Computational methods play a crucial role in modern rational drug design. researchgate.netslideshare.net In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of a ligand with its target protein. nih.gov These theoretical pharmacology approaches can guide the design and optimization of new drug candidates. nih.gov

The this compound scaffold can serve as a starting point for rational drug design campaigns. By using computational models, medicinal chemists can explore how modifications to this core structure might enhance its binding to a specific therapeutic target. This in silico-guided approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Emerging Methodologies in Piperidine Research and Compound Optimization

The synthesis of substituted piperidines is an active area of research in organic chemistry. mdpi.comajchem-a.com Traditional methods for constructing the piperidine ring often require harsh reaction conditions or the use of expensive metal catalysts. researchgate.net Consequently, there is a continuous effort to develop more efficient, cost-effective, and environmentally friendly synthetic methodologies. ajchem-a.com

Recent advances in this field include the development of novel catalytic systems and one-pot reactions that allow for the construction of complex piperidine derivatives with high levels of stereocontrol. researchgate.net For instance, biocatalytic approaches using enzymes are emerging as powerful tools for the synthesis of chiral piperidines. researchgate.net Additionally, innovative methods combining C-H activation and cross-coupling reactions are streamlining the synthesis of functionalized piperidines. technologynetworks.com

These emerging synthetic methodologies offer new opportunities for the optimization of compounds based on the this compound scaffold. By providing access to a wider range of derivatives, these methods can facilitate the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.